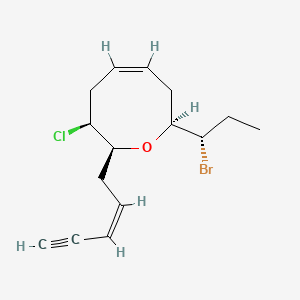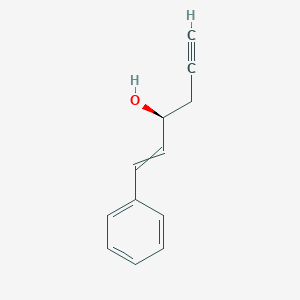
(3S)-1-Phenylhex-1-en-5-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-Phenylhex-1-en-5-yn-3-ol is an organic compound with a unique structure that includes a phenyl group, an alkene, and an alkyne
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Phenylhex-1-en-5-yn-3-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is becoming more common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-1-Phenylhex-1-en-5-yn-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.
Substitution: Reagents like bromine (Br₂) and iron (Fe) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylhex-1-en-5-yn-3-one, while reduction can produce phenylhex-1-en-5-yn-3-ane .
Applications De Recherche Scientifique
(3S)-1-Phenylhex-1-en-5-yn-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (3S)-1-Phenylhex-1-en-5-yn-3-ol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol: This compound has a similar structure but includes additional phenyl and hydroxyl groups.
(3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate: Another compound with a similar chiral center but different functional groups.
Uniqueness
(3S)-1-Phenylhex-1-en-5-yn-3-ol is unique due to its combination of a phenyl group, an alkene, and an alkyne, which provides a versatile platform for various chemical reactions and applications .
Propriétés
Numéro CAS |
83816-51-7 |
|---|---|
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(3S)-1-phenylhex-1-en-5-yn-3-ol |
InChI |
InChI=1S/C12H12O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h1,3-5,7-10,12-13H,6H2/t12-/m0/s1 |
Clé InChI |
GFEXJIFQSYBITL-LBPRGKRZSA-N |
SMILES isomérique |
C#CC[C@@H](C=CC1=CC=CC=C1)O |
SMILES canonique |
C#CCC(C=CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



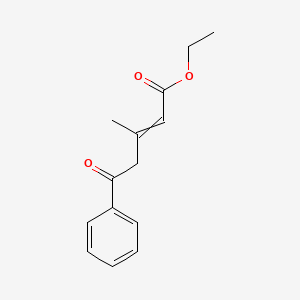
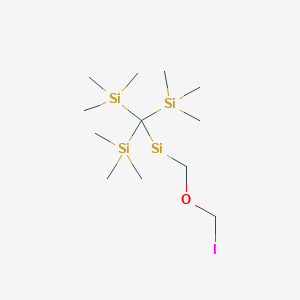
![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)

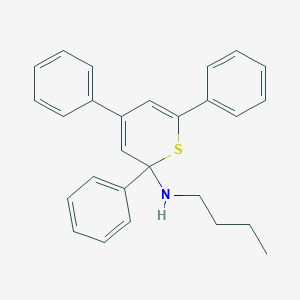
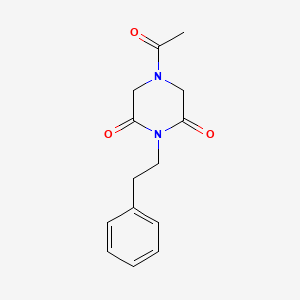


![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)
